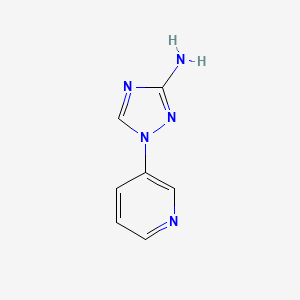

1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-pyridin-3-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGUIFLUPFTLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-the-Structural-Elucidation-of-3-(3-Pyridyl)-5-amino-1,2,4-triazole

Introduction: The Molecular Blueprint

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, 3-(3-Pyridyl)-5-amino-1,2,4-triazole stands out as a molecule of significant interest. Its scaffold, combining the electron-deficient pyridine ring with the versatile 1,2,4-triazole core, presents a unique pharmacophore with potential applications ranging from medicinal chemistry to agrochemicals.[1][2] The 3-amino-1,2,4-triazole motif is noted for enhancing physicochemical properties like solubility and bioavailability.[1] However, before its potential can be fully realized, an unambiguous confirmation of its molecular structure is paramount. This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound, treating the process as a puzzle where each analytical technique provides a crucial, interlocking piece of evidence. Our methodology is built on a foundation of self-validating protocols, ensuring the highest degree of confidence in the final structural assignment.

The Elucidation Workflow: A Multi-Technique Approach

-

Mass Spectrometry (MS): What is the molecular formula?

-

Infrared (IR) Spectroscopy: What are the key functional groups present?

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: How are the atoms connected?

This integrated approach ensures that the proposed structure is consistent with all observed data, leaving no room for ambiguity.

Caption: Integrated workflow for structure elucidation.

Step 1: High-Resolution Mass Spectrometry (HRMS) – Defining the Elemental Composition

Expertise & Causality: The first and most fundamental question is: what is the elemental formula? Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental composition with high certainty, effectively distinguishing between isobars (molecules with the same nominal mass but different elemental formulas). For nitrogen-rich heterocyclic compounds, this precision is non-negotiable.[3][4]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms (pyridine and amino group) that are readily protonated.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the experimentally measured accurate mass to the theoretical mass calculated for the proposed formula, C₇H₇N₅. The difference, measured in parts per million (ppm), should ideally be less than 5 ppm.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value (for C₇H₈N₅⁺) | Expected Experimental Value |

| Elemental Formula | C₇H₇N₅ | - |

| Molecular Weight | 161.0756 g/mol | - |

| [M+H]⁺ m/z | 162.0831 | ~162.083 ± 0.0008 |

This self-validating step provides the molecular formula, which serves as a hard constraint for all subsequent spectroscopic interpretation.

Step 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For our target, we expect to see characteristic vibrations for the N-H bonds of the amino group, the C-H and C=N bonds within the aromatic rings, and the N-H bond of the triazole ring itself.[5][6][7] The presence or absence of these key signals provides immediate, corroborating evidence for the major structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group, NH₂) |

| 3150 - 3050 | Medium | N-H stretching (triazole ring)[7] |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching (pyridine ring) |

| 1650 - 1580 | Strong | C=N and C=C stretching (pyridine and triazole rings)[7] |

| 1550 - 1450 | Medium-Strong | N-H bending (amino group) |

The observation of these bands confirms the presence of the amino group and the heterocyclic rings, validating the components of the molecular formula determined by HRMS.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework and, through multi-bond correlation experiments, deduce how the different fragments of the molecule are connected.[8] For 3-(3-Pyridyl)-5-amino-1,2,4-triazole, NMR will definitively prove the substitution pattern on both rings and establish the crucial link between them.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is crucial as it can solubilize the polar compound and its residual water peak does not obscure key signals.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH, ³JCH). This is the key experiment for connecting non-protonated carbons and linking molecular fragments.[11][12]

-

Data Interpretation and Self-Validation

A. ¹H and ¹³C NMR - Assigning the Nuclei

The structure has two distinct aromatic systems: the pyridine ring and the triazole ring.

-

Pyridine Ring: We expect four distinct proton signals and four corresponding carbon signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing nitrogen atom and the triazole substituent.

-

Amino Group (NH₂): A broad singlet in the ¹H NMR spectrum, the chemical shift of which is concentration and temperature dependent.

-

Triazole NH: A broad singlet in the ¹H NMR spectrum.

-

Triazole Carbons: Two quaternary carbons (C3 and C5) are expected in the ¹³C NMR spectrum.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |

| H2' | ~8.9 - 9.1 | d | C2' | ~148 |

| H4' | ~8.2 - 8.4 | dt | C4' | ~134 |

| H5' | ~7.5 - 7.7 | dd | C5' | ~124 |

| H6' | ~8.6 - 8.8 | dd | C6' | ~150 |

| C3' | - | - | C3' | ~128 |

| C3 | - | - | C3 | ~155 |

| C5 | - | - | C5 | ~160 |

| 5-NH₂ | ~6.5 - 7.5 | br s | - | - |

| 1-NH/4-NH | ~12.0 - 14.0 | br s | - | - |

B. 2D NMR - Assembling the Puzzle

The 2D NMR spectra provide the definitive connections.

-

COSY: Will show correlations between the coupled protons on the pyridine ring (H4' with H5', H5' with H6'), confirming their relative positions.

-

HSQC: Will unambiguously link each proton to its directly attached carbon (H2' to C2', H4' to C4', etc.).

-

HMBC: This is the critical experiment. It will provide the long-range correlations that piece the entire structure together.[11][12]

Caption: Key HMBC correlations confirming the pyridyl-triazole link.

Key HMBC Correlations for Structural Validation:

-

H2' to C3 and C3': A correlation from the most downfield pyridine proton (H2') to the triazole carbon (C3) and the pyridine quaternary carbon (C3') confirms their proximity.

-

H4' to C3: A strong correlation from H4' to the triazole carbon C3 provides definitive proof of the 3,3'-linkage.

-

H4' to C5' and C6': Correlations from H4' to other pyridine carbons will further validate the assignments within that ring.

-

NH₂ protons to C5: Correlations from the amino protons to the triazole carbon C5 will confirm the position of the amino group.

Conclusion: A Unified and Validated Structure

By systematically applying this multi-technique approach, we arrive at an unambiguous structural assignment for 3-(3-Pyridyl)-5-amino-1,2,4-triazole. The HRMS data provides the exact molecular formula. FTIR confirms the presence of the essential amino and N-H functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data maps the precise atomic connectivity, with key HMBC correlations providing irrefutable evidence for the link between the pyridine and triazole rings. Each piece of data validates the others, culminating in a structure that is not merely proposed, but rigorously proven. This methodical process exemplifies the principles of scientific integrity and provides a reliable blueprint for researchers in the field.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. [Link]

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2021). Iraqi Journal of Science. [Link]

-

1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2006). Magnetic Resonance in Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]

-

Synthesis, spectroscopic characterization, and crystal structure analysis of dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate: stereoelectronic and topological insights. (2020). ResearchGate. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2019). Organic & Biomolecular Chemistry. [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.).

-

FT-IR spectra of control and treated 1,2,4-triazole. (2015). ResearchGate. [Link]

-

Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules. [Link]

-

Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Molecules. [Link]

-

1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). (2018). ResearchGate. [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2022). International Journal of Molecular Sciences. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2015). ResearchGate. [Link]

-

Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. (2011). Journal of the American Chemical Society. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (2007). Arkivoc. [Link]

-

Theoretical NMR correlations based Structure Discussion. (2015). ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2021). Molecules. [Link]

-

15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. (2019). Chemistry of Heterocyclic Compounds. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. ijrpc.com [ijrpc.com]

- 6. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted and theoretical physicochemical properties of the novel heterocyclic compound, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide synthesizes computational predictions and comparative data from structurally related analogs to build a robust physicochemical profile. The core objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies necessary to evaluate this and similar molecules for their therapeutic potential. Key properties including lipophilicity (LogP), aqueous solubility, and ionization constants (pKa) are discussed in detail, alongside their profound implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Standardized, field-proven experimental protocols for determining these critical parameters are provided, offering a self-validating framework for in-house characterization. This guide is structured to provide not just data, but a causal understanding of how molecular structure dictates physicochemical behavior, thereby informing rational drug design and lead optimization strategies.

Introduction: The Significance of the Pyridinyl-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a key component in a multitude of therapeutic agents.[1] Triazole-containing drugs have demonstrated a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[2] The incorporation of a pyridine ring introduces a critical element of polarity and a potential site for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.

The specific compound of interest, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, represents a unique isomeric arrangement within this chemical class. Its distinct connectivity is hypothesized to impart a specific three-dimensional conformation and electronic distribution, which in turn will govern its physicochemical characteristics. Understanding these properties is a critical first step in the drug discovery pipeline, as they are primary determinants of a compound's "drug-likeness" and ultimate clinical success.[3] Poor physicochemical properties are a leading cause of attrition in drug development, making their early and accurate assessment paramount.

This guide will therefore delve into the predicted physicochemical landscape of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, provide the experimental means to verify these predictions, and contextualize their importance within the broader field of drug development.

Physicochemical Property Profile

Given the absence of extensive experimental data for 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine in the current literature, the following table summarizes key physicochemical parameters derived from computational predictions and data from closely related isomers. This provides a foundational dataset for initial assessment and for guiding future experimental work.

| Property | Predicted/Estimated Value | Data Source/Method | Significance in Drug Development |

| Molecular Formula | C₇H₇N₅ | - | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 161.16 g/mol | Calculated | A key determinant of passive diffusion across biological membranes; generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[4][5] |

| Predicted XlogP | 0.2 | Computational Prediction for 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine | A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding. An optimal LogP is crucial for balancing membrane permeability and aqueous solubility. |

| Predicted pKa (Most Basic) | ~4-5 | Estimation based on pyridine and aminotriazole moieties | The ionization state at physiological pH (7.4) affects solubility, permeability, and interaction with targets. A basic pKa in this range suggests partial protonation in the bloodstream. |

| Predicted Aqueous Solubility | Moderately Soluble | Qualitative estimation based on structure | Impacts dissolution rate and bioavailability. Adequate solubility is necessary for administration and absorption. |

| Hydrogen Bond Donors | 2 (amine and triazole N-H) | Structural Analysis | Influences solubility in water and interactions with biological targets. According to Lipinski's Rule of 5, ≤ 5 H-bond donors are favorable for oral absorption.[6] |

| Hydrogen Bond Acceptors | 4 (pyridine N and triazole Ns) | Structural Analysis | Affects aqueous solubility and target binding. Lipinski's Rule of 5 suggests ≤ 10 H-bond acceptors for good oral bioavailability.[6] |

| Rotatable Bonds | 1 | Structural Analysis | Influences conformational flexibility and binding entropy. Fewer rotatable bonds are generally associated with better oral bioavailability. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of novel compounds like 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[7]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standard solutions of the compound to accurately quantify its concentration in the saturated solution. The determined concentration represents the equilibrium solubility.

Causality Behind Experimental Choices: The use of an excess of the solid compound ensures that the solution reaches its maximum saturation point. The extended equilibration time allows the system to reach a thermodynamic steady state, providing a true measure of solubility. Centrifugation is a critical step to remove any undissolved microparticles that could lead to an overestimation of solubility.

Caption: Shake-Flask Solubility Determination Workflow.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constants of acidic and basic compounds.[9]

Protocol:

-

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).[10]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: For a basic compound like 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, a strong base (e.g., 0.1 M NaOH) would be used. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the point of inflection in the titration curve.

Causality Behind Experimental Choices: The use of a strong acid or base as the titrant ensures a complete reaction with the analyte. The slow, incremental addition of the titrant allows for the accurate determination of the equivalence point. The pH at the half-equivalence point is equal to the pKa according to the Henderson-Hasselbalch equation, providing a direct measure of the compound's acidity or basicity.

Caption: Potentiometric pKa Determination Workflow.

Determination of LogP (Reverse-Phase HPLC Method)

The octanol-water partition coefficient (LogP) can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Protocol:

-

Column and Mobile Phase Selection: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Sample Analysis: Inject the test compound and the standard compounds onto the HPLC system and record their retention times.

-

Data Analysis: Calculate the capacity factor (k) for each compound. Plot the log(k) of the standard compounds against their known LogP values to generate a calibration curve.

-

LogP Determination: Determine the log(k) of the test compound and use the calibration curve to interpolate its LogP value.

Causality Behind Experimental Choices: The C18 stationary phase mimics the hydrophobic environment of octanol. The retention time of a compound is directly related to its partitioning between the hydrophobic stationary phase and the more polar mobile phase. By calibrating with compounds of known LogP, a reliable correlation can be established, allowing for the accurate estimation of the LogP of the test compound.[12]

Implications for Drug Development

The physicochemical properties of a compound are intrinsically linked to its pharmacokinetic (ADME) profile.[3][13]

-

Solubility and Absorption: A compound must first dissolve to be absorbed. The predicted moderate solubility of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine is a positive indicator, but must be experimentally confirmed. Poor solubility is a major hurdle for oral drug delivery.

-

Lipophilicity (LogP) and Permeability: The predicted LogP of 0.2 for a close isomer suggests that the compound is relatively hydrophilic. While this is beneficial for solubility, it may pose a challenge for passive diffusion across the lipid bilayers of cell membranes. An optimal LogP, often considered to be in the range of 1-3, is a balance between solubility and permeability.[14]

-

pKa and Ionization: With a predicted basic pKa around 4-5, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine will be partially protonated at physiological pH (7.4). This ionized form will exhibit higher aqueous solubility but lower membrane permeability compared to the neutral form. The ratio of ionized to unionized species will significantly impact its absorption and distribution.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five provides a useful framework for assessing the "drug-likeness" of a compound for oral administration.[4][5]

-

Molecular Weight: 161.16 g/mol (< 500 Da) - Pass

-

LogP: Predicted to be around 0.2 (< 5) - Pass

-

Hydrogen Bond Donors: 2 (≤ 5) - Pass

-

Hydrogen Bond Acceptors: 4 (≤ 10) - Pass

Based on these predictions, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. However, it is crucial to remember that this rule is a guideline and does not account for active transport mechanisms.[6]

Caption: Influence of Physicochemical Properties on ADME.

Conclusion

While experimental data on 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine is currently sparse, computational predictions and analysis of related isomers suggest that it possesses physicochemical properties that are generally favorable for a potential drug candidate, particularly with respect to Lipinski's Rule of Five. Its predicted moderate solubility and hydrophilic nature indicate that it may have good aqueous solubility, though this could come at the cost of lower passive permeability. The basicity of the molecule will play a significant role in its behavior at physiological pH.

The true physicochemical profile of this compound can only be definitively established through rigorous experimental characterization. The protocols detailed in this guide provide a robust framework for such an investigation. The insights gained from these experimental determinations will be invaluable for any future drug discovery and development efforts centered on this promising pyridinyl-triazole scaffold.

References

-

The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

4-(3-((Pyridin-4-ylmethyl)amino)-[1][15][16]triazolo[4,3-b][1][15][16]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]

-

3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. National Institutes of Health. Available at: [Link]

-

Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Available at: [Link]

-

The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

-

Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available at: [Link]

-

Lipinski's rule of five. Wikipedia. Available at: [Link]

-

assessment of reverse - phase. ECETOC. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

-

Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. PMC - NIH. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Springer. Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

-

ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

Lipinski's Rule of 5. GARDP Revive. Available at: [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. Available at: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Available at: [Link]

-

BDDCS, the Rule of 5 and Drugability. PMC - NIH. Available at: [Link]

-

NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. researchgate.net [researchgate.net]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecetoc.org [ecetoc.org]

- 13. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Introduction: The Structural Imperative of Pyridinyl Triazole Amines in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure of Pyridinyl Triazole Amine Compounds

Pyridinyl triazole amine scaffolds represent a cornerstone in contemporary medicinal chemistry. These heterocyclic compounds are privileged structures, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective roles.[1][2][3] The fusion of a pyridine ring, a triazole system, and an amine group creates a unique constellation of hydrogen bond donors and acceptors, as well as opportunities for π-stacking interactions. This structural versatility is key to their biological activity, enabling them to dock with high specificity into the active sites of enzymes and receptors.[4]

A profound understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline solid-state is not merely an academic exercise; it is a critical prerequisite for rational drug design.[4] The crystal structure provides the ultimate proof of molecular constitution, revealing precise bond lengths, bond angles, and conformational preferences.[1][5] This information is invaluable for structure-activity relationship (SAR) studies, guiding the synthetic chemist in optimizing molecular architecture to enhance potency and selectivity while minimizing off-target effects. This guide provides an in-depth exploration of the methodologies used to determine and understand the crystal structures of pyridinyl triazole amine compounds, offering field-proven insights for researchers in drug development.

Part 1: From Synthesis to Single Crystal: A Protocol for High-Quality Crystal Growth

The journey to elucidating a crystal structure begins with the synthesis of the compound and, crucially, the growth of diffraction-quality single crystals. The latter is often the most challenging step in the entire process and is more of an art than a science, requiring patience and meticulous technique.[6][7]

Causality in Experimental Design: The Rationale Behind Crystallization Choices

The goal of crystallization is to transition a compound from a high-entropy state (in solution) to a low-entropy, highly ordered crystalline lattice in a slow, controlled manner.[8] Rapid precipitation leads to amorphous solids or polycrystalline aggregates, which are unsuitable for single-crystal X-ray diffraction.[6] The choice of solvent and method is therefore paramount.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, achieving the necessary supersaturation for crystal growth is difficult. If it's too low, the compound may never dissolve sufficiently. A common strategy is to dissolve the compound in a "good" solvent and introduce an "anti-solvent" in which it is poorly soluble to slowly induce crystallization.

-

Purity is Non-Negotiable: Impurities can act as nucleation sites, leading to the rapid formation of many small crystals instead of a few large, well-ordered ones.[7] Therefore, the starting material must be of the highest possible purity, often requiring multiple recrystallizations before attempting to grow single crystals for diffraction.

Experimental Protocol: Growing Single Crystals via Slow Evaporation

This is the most common and straightforward method for obtaining high-quality crystals of organic compounds.

-

Preparation: Begin with 10-20 mg of the highly purified pyridinyl triazole amine compound.

-

Solvent Screening: In a series of small, clean vials, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).

-

Dissolution: Select a solvent that requires slight warming to fully dissolve the compound. Dissolve the compound in a minimal amount of this warm solvent to create a solution that is just below saturation at that temperature.

-

Filtration: Filter the warm solution through a small cotton or glass wool plug in a pipette into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a fine needle to create 1-3 small holes. This is the critical step; the small perforations slow the rate of solvent evaporation, allowing molecules to organize into a crystal lattice over time.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard) and leave it undisturbed.[9]

-

Patience is Key: Resist the urge to check the vial daily. High-quality crystals often take several days to several weeks to form.[6][7]

Part 2: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][5] It provides unambiguous information on molecular structure, conformation, and packing.[1]

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram outlines the comprehensive workflow, from a promising crystal to a refined structural model.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Experimental Protocol for SC-XRD

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a suitable crystal. A good crystal should be transparent, have well-defined faces, and show uniform extinction of polarized light every 90° of rotation.[6] Reject cloudy crystals or those with visible cracks.

-

The ideal size for most modern diffractometers is approximately 0.1-0.3 mm in all dimensions.[5]

-

Carefully mount the selected crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.

-

-

Data Collection:

-

Mount the loop onto the goniometer head of the single-crystal diffractometer.

-

A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage during data collection.

-

An initial set of frames is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The diffraction pattern of spots is recorded on a detector.[4]

-

-

Data Processing and Reduction:

-

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.

-

The software determines the space group and generates a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

-

Structure Solution and Refinement:

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

From this map, an initial molecular model is built.

-

This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[10]

-

-

Validation and Analysis:

-

The final refined structure is validated using software like CHECKCIF to ensure it is chemically sensible and meets crystallographic quality standards.

-

The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment. This file can be deposited in public databases like the Cambridge Structural Database (CSDC).[11][12]

-

Part 3: Decoding the Crystal Structure: Key Features and Supramolecular Assembly

The solved crystal structure provides a wealth of information. For pyridinyl triazole amines, the most insightful aspects are often the molecular conformation and the way molecules pack together in the crystal lattice, which is governed by non-covalent interactions.

Common Crystallographic Parameters

Pyridinyl triazole amines frequently crystallize in centrosymmetric space groups, with the monoclinic system being particularly common.[5][10][13] The table below presents crystallographic data for two representative compounds, illustrating typical parameters.

| Parameter | 1,2,4-triazolo[4,3-a]pyridin-3-amine[4] | 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine[10] |

| Formula | C₆H₆N₄ | C₇H₇N₅ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 5.5666 | 7.3863 |

| b (Å) | 12.6649 | 7.9096 |

| c (Å) | 16.8190 | 13.2157 |

| β (°) | 99.434 | 91.832 |

| Volume (ų) | 1169.5 | 771.70 |

| Z | 8 | 4 |

The Central Role of Non-Covalent Interactions

The supramolecular architecture of these compounds is dictated by a hierarchy of non-covalent interactions. Understanding these is crucial for predicting crystal packing and, by extension, physical properties like solubility and stability.

-

Hydrogen Bonding: This is the most powerful directional force in the crystal packing of these compounds. The amine group (-NH₂) is an effective hydrogen bond donor, while the nitrogen atoms of the pyridine and triazole rings are excellent acceptors.[5] This often leads to the formation of robust, predictable patterns like chains or dimeric rings (synthons).[3][4] For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked into dimers via N–H⋯N hydrogen bonds.[4]

-

π–π Stacking Interactions: The aromatic pyridine and triazole rings are electron-rich and can interact via π–π stacking.[14][15] These interactions, while weaker than hydrogen bonds, play a significant role in the close packing of molecules, often leading to layered or herringbone motifs in the crystal structure.[16] The planarity of the fused ring system is a key determinant; for instance, in 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the pyridine and triazole rings are nearly coplanar, with a dihedral angle of just 5.58°, facilitating these interactions.[10]

The interplay between strong, directional hydrogen bonds and weaker, dispersive π–π stacking ultimately defines the final three-dimensional crystal structure. This structural landscape is what determines the material's properties and its potential for interaction with biological targets.

References

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

-

Górniak, A., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(21), 6649. Available from: [Link]

-

Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Jones, C. G., et al. (2018). Microcrystal Electron Diffraction of Small Molecules. Protein Science, 27(1), 240-248. Available from: [Link]

-

Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. Retrieved from [Link]

-

Varughese, S., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1331-1343. Available from: [Link]

-

Conradie, J., et al. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. Data in Brief, 20, 1397-1408. Available from: [Link]

-

Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. Available from: [Link]

-

Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 7(10), x221200. Available from: [Link]

-

Cambridge Crystallographic Data Centre. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Available from: [Link]

-

Brito, I., et al. (2023). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Crystals, 13(12), 1711. Available from: [Link]

-

ResearchGate. (n.d.). π–π interactions (black dashed lines) between pyridyl and triazole rings of neighboring tetramers. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen bonding interactions on 1H-1,2,3-triazole based crystals: Featuring experimental and theoretical analysis. Retrieved from [Link]

-

Mirzaee, M., et al. (2019). On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. CrystEngComm, 21(3), 427-437. Available from: [Link]

-

Semantic Scholar. (2017). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Retrieved from [Link]

-

Tarybek, Z., et al. (2021). π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. International Journal of Molecular Sciences, 22(18), 10091. Available from: [Link]

-

Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 315-321. Available from: [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing a π–π stacking interactions observed between triazole and triazole rings. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

-

Wang, Y., et al. (2022). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Molecules, 27(1), 273. Available from: [Link]

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. rigaku.com [rigaku.com]

- 3. mdpi.com [mdpi.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 8. youtube.com [youtube.com]

- 9. How To [chem.rochester.edu]

- 10. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Pyridinyl Triazole Scaffolds

Abstract: In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid scaffolds is a cornerstone of modern drug discovery. Among these, the pyridinyl triazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of the therapeutic potential of pyridinyl triazole derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the diverse pharmacological profiles, delve into the underlying mechanisms of action, detail synthetic strategies, and provide validated experimental protocols to empower further research and development in this promising area.

The Pyridinyl Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for other functional groups and is noted for its stability and capacity for molecular interactions.[3][4][5] The combination of these two rings creates the pyridinyl triazole scaffold, a structure that leverages the advantageous properties of both components.[3][6][7] This hybrid nature allows for extensive synthetic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][6] The triazole often acts as a rigid linker, connecting the pyridine moiety to other pharmacophoric groups, which is crucial for optimizing interactions with biological targets.[3]

Diverse Biological Activities of Pyridinyl Triazoles

Compounds incorporating the pyridinyl triazole scaffold exhibit a wide spectrum of biological activities, positioning them as versatile candidates for treating various diseases.[1][8] The most significant of these activities are detailed below.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of pyridinyl triazole derivatives against a range of human cancer cell lines.[3][6][9] These compounds have been shown to induce cell death through various mechanisms, including the disruption of microtubule assembly, cell cycle arrest, and the inhibition of key signaling proteins.[10][11]

One notable mechanism is the inhibition of tubulin polymerization. Certain pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have demonstrated potent anticancer effects by binding to the colchicine binding site of β-tubulin, leading to an accumulation of cells in the G2/M phase of the cell cycle.[10]

Furthermore, pyridinyl triazoles have been investigated as kinase inhibitors, a critical area in oncology.[12] For instance, they have shown inhibitory activity against p38 MAP kinase and PIM-1 kinase, enzymes that are often overexpressed in various cancers and play a role in cell proliferation and survival.[13][14] The pyridine nitrogen is key to this activity, often forming a crucial hydrogen bond within the ATP-binding pocket of the target kinase.[13]

Table 1: Selected Pyridinyl Triazole Derivatives and their Anticancer Activity

| Compound Class | Target Cell Line(s) | Reported IC50 Values | Mechanism of Action | Reference |

| Pyridinyl-1,2,4-triazole Hybrids | Murine Melanoma (B16F10) | 41.12 µM - 61.11 µM | Cytotoxicity | [3][6] |

| Pyridopyrazolo-triazoles | Breast Cancer (MCF-7) | 3.89 µM | Cytotoxicity | [15] |

| Pyrimidine-triazole Hybrids | Breast Cancer (MCF-7) | 1.573 µM | Aromatase Inhibition | [16] |

| Triazolo-thiadiazole-pyridines | Breast Cancer (MCF-7) | 110.4 µg/ml | Cytotoxicity | [17] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Pyridinyl triazole scaffolds have demonstrated significant potential in this area, with derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][20] The synergistic effect of combining the pyridine and triazole rings appears to enhance their antimicrobial efficacy.[19] For example, certain pyridyl-substituted thiazolyl triazoles have shown high antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[19]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyridinyl triazoles have been identified as potent anti-inflammatory agents.[8][21] A primary mechanism for this activity is the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[13] By acting as competitive inhibitors at the ATP binding site of the kinase, these compounds can effectively suppress the production of pro-inflammatory cytokines.[13] The development of these inhibitors showcases a rational drug design approach, where the triazole ring replaces the imidazole ring found in earlier generations of p38 inhibitors.[13]

Other Therapeutic Potential

The versatility of the pyridinyl triazole scaffold extends to other therapeutic areas, including:

-

Antiviral properties: Fused pyrazole-pyridine systems have shown promise as antiviral agents.[1][15]

-

Anticonvulsant activity: Derivatives of 1,2,4-triazole have been investigated for their potential in treating neurological disorders.[8]

-

Antioxidant effects: Some compounds have demonstrated the ability to neutralize free radicals, suggesting a role in preventing oxidative stress-related conditions.[8][9][19]

Synthetic Strategies and Workflow

The synthesis of pyridinyl triazole derivatives is often achieved through multi-step procedures that offer flexibility for creating diverse chemical libraries. A common and efficient approach involves the reaction of a pyridine-containing hydrazide with an isothiocyanate, followed by cyclization to form the triazole ring.[9][13][19]

A representative synthetic workflow is depicted below. This strategy's rationale lies in its modularity; by varying the starting nicotinohydrazide and the substituted benzyl derivatives, a large library of compounds can be generated for structure-activity relationship (SAR) studies. The choice of reaction conditions, such as using potassium hydroxide or ammonia for cyclization, is critical for achieving high yields and purity.[3][6][17]

Caption: General synthetic workflow for pyridinyl triazole derivatives.

Mechanism of Action: Kinase Inhibition Pathway

As mentioned, a significant anticancer and anti-inflammatory mechanism for pyridinyl triazoles is the inhibition of protein kinases, such as p38 MAP kinase. These compounds typically function as ATP-competitive inhibitors. The diagram below illustrates this interaction at a molecular level.

The rationale for this mechanism's effectiveness is twofold:

-

Specificity: The pyridine nitrogen forms a highly specific hydrogen bond with the backbone amide of a key residue (e.g., Met109 in p38) in the kinase's hinge region.[13] This interaction is critical for anchoring the inhibitor in the active site.

-

Hydrophobic Interactions: The aryl substituent attached to the triazole ring extends into a hydrophobic pocket within the enzyme, a space not typically occupied by ATP.[13] This provides additional binding affinity and selectivity.

Caption: ATP-competitive inhibition of a protein kinase by a pyridinyl triazole.

Representative Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of pyridinyl triazole derivatives.

Protocol for Synthesis of 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine

Causality: This protocol follows the general synthetic scheme outlined previously. The reaction of nicotinohydrazide with carbon disulfide in a basic medium is a classic method for forming the dithiocarbazate salt.[3][6] Subsequent cyclization with ammonia provides the mercapto-triazole intermediate.[3][6] The final step is a standard S-alkylation reaction, which is a reliable method for introducing various substituents onto the thiol group, allowing for the exploration of structure-activity relationships.

Materials:

-

Nicotinohydrazide

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Ammonia solution (NH3)

-

Hydrochloric acid (HCl)

-

Substituted benzyl halide (e.g., benzyl bromide)

-

Ethanol

-

Deionized water

Procedure:

-

Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate.

-

Dissolve nicotinohydrazide (0.1 mol) in ethanol containing KOH (0.1 mol).

-

Add carbon disulfide (0.21 mol) dropwise to the stirred solution at room temperature.

-

Continue stirring for 16 hours.

-

Dilute the mixture with dry diethyl ether to precipitate the potassium salt.

-

Filter the precipitate, wash with ether, and dry under vacuum.[17]

-

-

Step 2: Synthesis of 5-mercapto-1,2,4-triazole-pyridine.

-

Suspend the potassium salt (0.096 mol) in a mixture of ammonia solution (20 mL) and water (40 mL).

-

Reflux the mixture with stirring for 3-4 hours.[3]

-

Pour the reaction mixture into ice-cold water and acidify with concentrated HCl.

-

Collect the resulting white precipitate by filtration, wash with cold water, and dry.

-

-

Step 3: Synthesis of the final derivative.

-

Dissolve the 5-mercapto-triazole intermediate (0.01 mol) in a suitable solvent (e.g., ethanol or DMF) containing a base (e.g., K2CO3).

-

Add the desired substituted benzyl halide (0.01 mol).

-

Stir the reaction mixture at room temperature or gentle heat until completion (monitored by TLC).

-

Pour the mixture into water to precipitate the product.

-

Filter, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Confirm the structure using IR, NMR, and Mass Spectrometry.[3][6]

-

Protocol for In Vitro Anticancer Assay (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[3][6][9] It is selected for its reliability and high-throughput capability. The assay measures the metabolic activity of mitochondria; viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

Materials:

-

Human cancer cell line (e.g., MCF-7, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Pyridinyl triazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Future Perspectives and Conclusion

The pyridinyl triazole scaffold is a validated platform for the development of new therapeutic agents with a wide range of biological activities. The existing body of research strongly supports its potential, particularly in the fields of oncology and infectious diseases. Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for compounds that show potent phenotypic effects.

-

Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy.

-

Combinatorial Therapies: Investigating the synergistic effects of pyridinyl triazole derivatives with existing drugs to overcome resistance and improve treatment outcomes.

References

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-76. Retrieved February 3, 2026, from [Link]

-

Kamal, A., et al. (2015). Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 90, 835-846. Retrieved February 3, 2026, from [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports, 13(1), 2697. Retrieved February 3, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4789. Retrieved February 3, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(18), 6516. Retrieved February 3, 2026, from [Link]

-

Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved February 3, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 857-865. Retrieved February 3, 2026, from [Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry, 13(11), 8107-8119. Retrieved February 3, 2026, from [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59. Retrieved February 3, 2026, from [Link]

-

Review on Design and Development of Pyridyl Triazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 3, 2026, from [Link]

-

Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities. (2022). Letters in Drug Design & Discovery, 19(9), 842-853. Retrieved February 3, 2026, from [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 706224. Retrieved February 3, 2026, from [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules, 28(9), 3804. Retrieved February 3, 2026, from [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2022). Molecules, 27(21), 7248. Retrieved February 3, 2026, from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules, 25(16), 3587. Retrieved February 3, 2026, from [Link]

-

Synthesis, antimicrobial and anti-inflammatory activity of some 5-substituted-3-pyridine-1, 2, 4- triazoles. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). International Journal of Molecular Sciences, 24(13), 10565. Retrieved February 3, 2026, from [Link]

-

Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3002-3006. Retrieved February 3, 2026, from [Link]

-

Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163273. Retrieved February 3, 2026, from [Link]

-

Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules, 27(19), 6667. Retrieved February 3, 2026, from [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. amhsr.org [amhsr.org]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

A Technical Guide to Pyridinyl-1,2,4-Triazole Compounds: From Discovery to Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinyl-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the discovery, history, and evolution of this important chemical class. We will delve into the seminal synthetic strategies, dissect the key mechanisms of action, particularly their role as kinase inhibitors, and present detailed experimental protocols and structure-activity relationship data. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the pyridinyl-1,2,4-triazole core.

Introduction: The Rise of a Privileged Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of an amide bond, capable of participating in hydrogen bonding and exhibiting favorable metabolic stability. When coupled with a pyridine ring, the resulting pyridinyl-1,2,4-triazole structure gains unique electronic and conformational properties, making it an exceptional scaffold for interacting with biological targets. This combination has proven particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] The journey of these compounds from initial academic curiosity to clinical candidates is a testament to the power of rational drug design and the relentless pursuit of therapeutic innovation.

The Genesis of Pyridinyl-1,2,4-Triazoles: A Historical Perspective

The story of pyridinyl-1,2,4-triazoles as therapeutic agents is intrinsically linked to the discovery and targeting of the p38 mitogen-activated protein (MAP) kinase.[2][3] In the early 1990s, researchers were searching for compounds that could inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are key drivers of autoimmune diseases like rheumatoid arthritis.[4] This led to the identification of a class of pyridinyl-imidazole compounds that, through "reverse pharmacology," helped to discover their molecular target: p38 MAP kinase.[3]

However, these early inhibitors suffered from issues of potency, selectivity, and toxicity.[1] This spurred medicinal chemists to explore related heterocyclic systems, leading to the synthesis and evaluation of pyridinyl-1,2,4-triazoles. This structural modification offered an alternative hydrogen bonding pattern and scaffold geometry, which proved to be highly effective for p38 MAP kinase inhibition and laid the groundwork for a new generation of anti-inflammatory drug candidates.

Key Synthetic Methodologies: Building the Core

The construction of the pyridinyl-1,2,4-triazole core can be achieved through several reliable synthetic routes. A common and versatile approach involves the cyclization of a pyridinyl-amidrazone with a suitable one-carbon electrophile. An alternative, widely-used strategy begins with the formation of a dithiocarbazate, followed by cyclization to the 5-mercapto-1,2,4-triazole, and subsequent functionalization.[5]

Experimental Protocol: Synthesis of a 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivative

This protocol outlines a representative synthesis of a key intermediate for further elaboration.

Step 1: Synthesis of Potassium 3-(pyridin-4-yl)dithiocarbazate (I)

-

To a stirred solution of potassium hydroxide (0.15 mol) in absolute ethanol (200 mL), add isonicotinohydrazide (pyridin-4-carbohydrazide) (0.10 mol).

-

After the hydrazide dissolves, add carbon disulfide (0.15 mol) dropwise while maintaining the temperature below 30°C.

-

Continue stirring the mixture at room temperature for 12-16 hours.

-

Dilute the reaction mixture with 200 mL of dry ether and filter the resulting precipitate.

-

Dry the collected solid at 65°C to yield the potassium dithiocarbazate salt (I), which can be used in the next step without further purification.[6]

Step 2: Synthesis of 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (II)

-

Suspend the potassium dithiocarbazate (I) (0.096 mol) in a mixture of ammonia solution (20 mL) and water (40 mL).

-

Reflux the suspension with stirring for 3-4 hours.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl.

-

Filter the resulting white precipitate and wash thoroughly with cold water.[6]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (II).

Step 3: S-Alkylation to Introduce Side Chains (III)

-

Dissolve sodium metal (6 mmol) in dry methanol to prepare a fresh solution of sodium methoxide.

-

To this solution, add the triazole-thiol (II) (6 mmol) followed by the appropriate benzyl halide or other alkylating agent (6 mmol) in dry N,N-dimethylformamide (DMF).

-

Stir the resulting suspension at room temperature for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with water, and purify the crude product by recrystallization or column chromatography to yield the final S-alkylated pyridinyl-1,2,4-triazole derivative (III).[5][6]

Synthetic Workflow Diagram

Caption: General synthetic workflow for pyridinyl-1,2,4-triazole derivatives.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic efficacy of pyridinyl-1,2,4-triazoles predominantly stems from their ability to act as competitive inhibitors at the ATP-binding site of protein kinases.[1] This inhibition blocks the downstream signaling cascades that are often dysregulated in disease states.

p38 MAP Kinase Inhibition